Phenelzine

Descripción

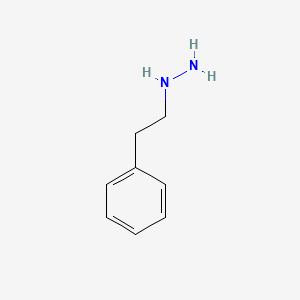

This compound, with the formula β-phenylethylhydrazine, is a monoamine oxidase inhibiting antidepressant that is effective in the treatment of panic disorder and social anxiety disorder. It was developed by Parke Davis and originally FDA approved on June 9th, 1961. It is currently approved under prescription by the name of Nardil.

This compound is a Monoamine Oxidase Inhibitor. The mechanism of action of this compound is as a Monoamine Oxidase Inhibitor.

This compound is a monoamine oxidase inhibitor (MAO inhibitor) used in therapy of moderate-to-severe depression. This compound therapy is associated with rare instances of clinically apparent acute liver injury.

This compound is only found in individuals that have used or taken this drug. It is an irreversible non-selective inhibitor of monoamine oxidase. May be used to treat major depressive disorder.Although the exact mechanism of action has not been determined, it appears that the irreversible, nonselective inhibition of MAO by this compound relieves depressive symptoms by causing an increase in the levels of serotonin, norepinephrine, and dopamine in the neuron.

One of the MONOAMINE OXIDASE INHIBITORS used to treat DEPRESSION; PHOBIC DISORDERS; and PANIC.

See also: this compound Sulfate (has salt form).

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCZJUITONUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041094 | |

| Record name | Phenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 74 °C at 0.1 mm Hg | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1.11e+01 g/L | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Liquid | |

CAS No. |

51-71-8 | |

| Record name | Phenelzine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenelzine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENELZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O408N561GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenelzine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157-161ºC, Crystals; mp: 174 °C /Phenelzine hydrochloride/, < 25 °C | |

| Record name | Phenelzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenelzine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenelzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Phenelzine: A Technical Guide for Researchers

An in-depth exploration of the history, synthesis, mechanism of action, and clinical evaluation of the monoamine oxidase inhibitor, phenelzine.

Introduction

This compound, a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of psychopharmacology. As one of the first-generation antidepressants, its discovery and development paved the way for a deeper understanding of the neurobiology of depression and the role of monoamine neurotransmitters. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It delves into the historical context of its discovery, detailed synthesis protocols, its mechanism of action on monoaminergic pathways, and a quantitative summary of its clinical efficacy from seminal studies.

Discovery and Historical Context

The journey of this compound from a synthesized chemical entity to a therapeutic agent is a fascinating example of serendipity in drug discovery.

Initial Synthesis

This compound, chemically known as 2-phenylethylhydrazine, was first synthesized in 1932 by Czech chemists Emil Votoček and Otakar Leminger . Their work, published in the Collection of Czechoslovak Chemical Communications, described the synthesis of this novel hydrazine derivative, although its potential therapeutic applications were unknown at the time.[1]

The Dawn of Monoamine Oxidase Inhibitors

The antidepressant effects of drugs that inhibit monoamine oxidase were discovered by chance in the early 1950s. Iproniazid, a drug initially developed for the treatment of tuberculosis, was observed to have mood-elevating effects in patients.[2] This led to the hypothesis that the inhibition of MAO, the enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, was the underlying mechanism for this antidepressant effect. This discovery spurred the investigation of other hydrazine derivatives for similar properties.

Emergence as an Antidepressant

Following the discovery of iproniazid's properties, researchers began to screen other hydrazine compounds for antidepressant activity. In the late 1950s, this compound was identified as a potent MAO inhibitor with significant antidepressant effects. This led to its clinical development and subsequent approval for the treatment of depression, marking it as one of the pioneering drugs in the MAOI class.

Chemical Synthesis of this compound

Several methods for the synthesis of this compound have been described since its initial preparation. This section details both a classic laboratory-scale synthesis and a modern, large-scale industrial approach.

Classical Laboratory Synthesis: From Phenethyl Bromide

A common laboratory-scale synthesis of this compound involves the reaction of 2-phenylethyl bromide with hydrazine hydrate.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-phenylethyl bromide (1 equivalent) in a suitable solvent such as ethanol is prepared.

-

Addition of Hydrazine Hydrate: An excess of hydrazine hydrate (e.g., 3-5 equivalents) is added to the stirred solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature. The excess hydrazine and ethanol are removed under reduced pressure.

-

Extraction: The residue is dissolved in water and the aqueous solution is made basic with a strong base (e.g., NaOH) to a pH of >10. The free base of this compound is then extracted with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by vacuum distillation.

-

Salt Formation (this compound Sulfate): For pharmaceutical use, the this compound free base is converted to its sulfate salt. The purified this compound is dissolved in a suitable solvent (e.g., isopropanol) and a stoichiometric amount of sulfuric acid in the same solvent is added slowly with stirring. The precipitated this compound sulfate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Modern Industrial Synthesis: From Phenethylamine

A more recent and efficient large-scale synthesis of this compound sulfate starts from phenethylamine.

Experimental Workflow Diagram:

Caption: A workflow diagram illustrating a modern industrial synthesis of this compound sulfate.

Experimental Protocol:

-

Formation of Hydrazone Intermediate: To a suspension of phenethylamine in toluene, 3,3-pentamethylene oxaziridine is added at 90°C. The reaction mixture is stirred at this temperature for 30 minutes to form the N-cyclohexylidene-N'-phenethyl hydrazine intermediate in situ.

-

Hydrolysis: After cooling, 20% hydrochloric acid is added to the reaction mixture, and it is stirred for 1-2 hours to hydrolyze the hydrazone. The aqueous layer containing the this compound salt is separated.

-

Neutralization and Extraction: The pH of the aqueous solution is adjusted to approximately 8.0 with a potassium carbonate solution. The liberated this compound free base is then extracted with an organic solvent like isopropyl ether.

-

Isolation of Free Base: The solvent from the organic extract is removed by distillation to yield this compound as an oily residue.

-

Formation of this compound Sulfate: The crude this compound is dissolved in isopropyl alcohol and cooled to 0-5°C. A solution of sulfuric acid in isopropyl alcohol is then added dropwise with stirring. The precipitated this compound sulfate is collected by filtration, washed with isopropyl alcohol, and dried.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the non-selective and irreversible inhibition of monoamine oxidase (MAO).

Inhibition of Monoamine Oxidase

MAO is an enzyme responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the presynaptic neuron. There are two main isoforms of MAO: MAO-A and MAO-B. This compound inhibits both isoforms, leading to a global increase in the synaptic concentrations of these neurotransmitters.

Signaling Pathway

The inhibition of MAO by this compound initiates a cascade of events that ultimately leads to the alleviation of depressive symptoms. The increased availability of monoamines in the synaptic cleft enhances neurotransmission.

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data on Clinical Efficacy

The clinical efficacy of this compound in the treatment of depression has been evaluated in numerous studies since the 1960s. The following tables summarize key quantitative data from some of these early clinical trials.

Table 1: Efficacy of this compound in Depressed Outpatients

| Study (Year) | Treatment Groups | Duration (weeks) | Outcome Measure | Response Rate (%) |

| Ravaris et al. (1976) | This compound (60 mg/day) | 6 | Hamilton Depression Scale | 67 |

| This compound (30 mg/day) | 6 | Hamilton Depression Scale | 43 | |

| Placebo | 6 | Hamilton Depression Scale | 29 |

Table 2: Platelet MAO Inhibition and Clinical Response

| Study (Year) | Dosage | MAO Inhibition (%) | Clinical Improvement |

| Ravaris et al. (1976) | 60 mg/day | >80% | Significant improvement |

| 30 mg/day | <80% | No significant improvement over placebo |

Experimental Protocols

This section provides a detailed protocol for a common in vitro assay used to determine the inhibitory activity of compounds like this compound on monoamine oxidase.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a representative example of a fluorometric assay to measure MAO-A and MAO-B inhibition.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (this compound) and positive controls in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and controls in assay buffer.

-

Prepare a working solution of the MAO substrate, HRP, and fluorescent probe in assay buffer.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add a small volume (e.g., 20 µL) of the serially diluted test compound, positive controls, or vehicle (for control wells).

-

Add the MAO-A or MAO-B enzyme solution (e.g., 20 µL) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the working solution of the substrate, HRP, and fluorescent probe (e.g., 60 µL) to all wells.

-

-

Measurement and Data Analysis:

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) at regular intervals for a specified duration (e.g., 30-60 minutes).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

Conclusion

This compound remains a significant compound in the history of medicinal chemistry and psychopharmacology. Its discovery, rooted in serendipity, opened up a new era of antidepressant treatment and fundamentally contributed to the monoamine hypothesis of depression. While its use has been superseded by newer agents with more favorable side-effect profiles, the study of this compound continues to provide valuable insights for researchers in neuroscience and drug development. The detailed synthesis and experimental protocols provided in this guide serve as a valuable resource for scientists working to understand the pharmacology of this important molecule and to develop novel therapeutics.

References

Phenelzine: A Technical Guide to a Non-Selective Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelzine is a potent, irreversible, non-selective monoamine oxidase inhibitor (MAOI) with a long history in the treatment of major depressive disorder, particularly atypical depression, and anxiety disorders.[1] As a hydrazine derivative, its mechanism of action involves the covalent modification of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), leading to a global increase in the synaptic availability of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, key experimental data, and detailed methodologies for its study.

Core Pharmacological Properties

This compound's primary therapeutic effects are attributed to its non-selective and irreversible inhibition of MAO-A and MAO-B.[1] This inhibition leads to a reduction in the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain.[2][3] The drug has also been shown to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anxiolytic properties.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-phenylethylhydrazine | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK-- |

| CAS Number | 51-71-8 | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Pharmacokinetics

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the gastrointestinal tract. | --INVALID-LINK-- |

| Time to Peak Plasma Concentration (Tmax) | Approximately 43 minutes | --INVALID-LINK-- |

| Metabolism | Extensively metabolized, primarily by oxidation via monoamine oxidase. | --INVALID-LINK-- |

| Elimination Half-Life | Approximately 11.6 hours | --INVALID-LINK-- |

| Excretion | Primarily in the urine as metabolites, such as phenylacetic acid and p-hydroxyphenylacetic acid. | --INVALID-LINK-- |

Pharmacodynamics: MAO Inhibition

This compound exhibits potent, irreversible inhibition of both MAO-A and MAO-B.

| Target | Species | Action | pKi | Ki | Reference |

| Monoamine oxidase A | Human | Irreversible inhibitor | 7.3 | 4.7x10⁻⁸ M | [4] |

| Monoamine oxidase B | Human | Irreversible inhibitor | 7.8 | 1.5x10⁻⁸ M | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the inhibition of MAO, which in turn increases the levels of monoamine neurotransmitters in the presynaptic neuron, leading to enhanced neurotransmission.

Experimental Workflow for In Vitro MAO Inhibition Assay

A common method to determine the inhibitory potential of compounds like this compound on MAO activity is the radiochemical assay.[5]

Experimental Protocols

Radiochemical Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibition of MAO-A and MAO-B by this compound.

Materials:

-

MAO-A and MAO-B enzyme source (e.g., human recombinant enzymes, rat liver mitochondria)

-

This compound sulfate

-

[¹⁴C]-Serotonin (for MAO-A) or [¹⁴C]-β-Phenylethylamine (for MAO-B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Stopping solution (e.g., 2 M HCl)

-

Extraction solvent (e.g., toluene/ethyl acetate, 1:1 v/v)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in phosphate buffer. The final concentrations should span a range appropriate to determine the IC₅₀ value.

-

Pre-incubation: In a microcentrifuge tube, add the enzyme preparation and an aliquot of the this compound solution or vehicle (control). Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction proceeds under linear conditions.

-

Reaction Termination: Stop the reaction by adding the stopping solution.

-

Extraction: Add the extraction solvent, vortex vigorously to separate the radiolabeled metabolite (which partitions into the organic phase) from the unreacted substrate (which remains in the aqueous phase).

-

Quantification: Centrifuge to separate the phases. Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol outlines a method for the quantitative analysis of this compound in human plasma, adapted from published procedures.[6][7][8][9]

Materials and Reagents:

-

UPLC-MS/MS system

-

Solid-phase extraction (SPE) cartridges

-

This compound standard

-

Internal standard (e.g., hydroxyzine)

-

Human plasma

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Water (ultrapure)

Procedure:

-

Sample Preparation:

-

To a 500 µL aliquot of human plasma, add the internal standard.

-

Perform a solid-phase extraction (SPE) to isolate this compound and the internal standard from plasma components. This typically involves conditioning the SPE cartridge, loading the plasma sample, washing away interfering substances, and eluting the analytes with an appropriate solvent.

-

-

Chromatographic Separation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the reconstituted sample into the UPLC system.

-

Use a suitable C18 column for chromatographic separation with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

The UPLC eluent is introduced into the mass spectrometer.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 137.2 -> 106.9.[8]

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

-

Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Clinical Efficacy Data

This compound has demonstrated efficacy in the treatment of atypical depression in several clinical trials.

| Study | Condition | Treatment Groups | Key Findings | Reference |

| Jarrett et al. (1999) | Atypical Depression | This compound, Cognitive Therapy, Placebo | Response rates were significantly greater for this compound (58%) and cognitive therapy (58%) compared to placebo (28%). | [10][11] |

| Stewart et al. | Atypical Depression | This compound, Imipramine, Placebo | Overall response rates were 67% for this compound, 43% for imipramine, and 29% for placebo. | [12] |

| Stewart et al. (1997) | Chronic Atypical Depression (Prophylactic Efficacy) | This compound maintenance vs. switch to placebo | Recurrence rate was significantly lower for patients maintained on this compound (23%) compared to those switched to placebo (87%). | [13] |

Conclusion

This compound remains a valuable therapeutic option for treatment-resistant depression and anxiety disorders, owing to its potent, non-selective, and irreversible inhibition of MAO-A and MAO-B. This guide has provided a detailed overview of its core pharmacological properties, along with experimental methodologies crucial for its preclinical and clinical investigation. The provided data and protocols serve as a technical resource for researchers and drug development professionals working with this and related compounds.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Radiochemical Assay of Monoamine Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]

- 7. ijpda.org [ijpda.org]

- 8. researchgate.net [researchgate.net]

- 9. ijpda.org [ijpda.org]

- 10. Treatment of atypical depression with cognitive therapy or this compound: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound v imipramine in atypical depression. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinician.nejm.org [clinician.nejm.org]

A Deep Dive into the Neuroprotective Potential of Phenelzine in Preclinical Settings

For Immediate Release

[City, State] – The well-established monoamine oxidase inhibitor, phenelzine, is demonstrating significant promise beyond its traditional use as an antidepressant, with a growing body of preclinical evidence highlighting its potent neuroprotective effects. This technical guide provides an in-depth analysis of this compound's efficacy in various models of neurological injury and disease, offering valuable insights for researchers, scientists, and drug development professionals. The multifaceted mechanisms of action, including modulation of neurotransmitter systems, mitigation of oxidative stress, and preservation of mitochondrial function, underscore its potential as a therapeutic agent for conditions such as stroke, traumatic brain injury (TBI), and spinal cord injury (SCI).

Multi-Modal Neuroprotection: Unraveling the Mechanisms of this compound

This compound's neuroprotective capacity stems from a combination of well-defined and newly discovered mechanisms. As a non-selective, irreversible inhibitor of monoamine oxidase (MAO)-A and MAO-B, this compound increases the synaptic availability of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3] This primary action is complemented by several other crucial effects:

-

Inhibition of GABA Transaminase (GABA-T): this compound and its active metabolite, β-phenylethylidenehydrazine (PEH), inhibit GABA-T, the enzyme responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][5][6][7][8][9] This leads to a significant and sustained elevation of brain GABA levels, which can counteract the excitotoxicity implicated in various neurological injuries.[4][5][6][7][10]

-

Scavenging of Reactive Aldehydes: A key neuroprotective mechanism of this compound is its ability to sequester toxic reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein.[4][11][12][13] These byproducts of lipid peroxidation are highly damaging to cellular components, particularly mitochondria, and their removal by this compound helps to preserve cellular integrity and function.[1][11][12]

-

Modulation of Signaling Pathways: this compound has been shown to influence critical intracellular signaling cascades. In response to cellular stress, it can promote pro-survival pathways by increasing the activation of AKT, while inhibiting the pro-apoptotic p38 mitogen-activated protein kinase (p38 MAPK) pathway.[4][14]

Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified across various preclinical models, demonstrating its potential to preserve tissue and improve functional outcomes.

Traumatic Brain Injury (TBI)

In rodent models of TBI, this compound administration has been shown to significantly improve mitochondrial function and reduce neuronal damage.

| Parameter | Model | Treatment Protocol | Key Findings | Reference |

| Mitochondrial Respiration (Respiratory Control Ratio - RCR) | Rat Controlled Cortical Impact (CCI) | 10 mg/kg subcutaneous (s.c.) at 15 min post-TBI, followed by 5 mg/kg every 12h | Prevented the 37% decrease in RCR observed in vehicle-treated animals at 3 hours post-injury. | [1] |

| Rat CCI | 10 mg/kg s.c. at 15 min post-TBI, followed by 5 mg/kg every 12h for 72h | Completely preserved the RCR compared to a 30% reduction in vehicle-treated rats at 72 hours post-injury. | [11] | |

| Cortical Tissue Sparing | Rat CCI | 10 mg/kg s.c. at 15 min post-TBI | Increased spared cortical tissue from 86% to 97% at 14 days post-injury. | [1] |

| Oxidative Damage (4-HNE levels) | Rat CCI | 10 mg/kg s.c. at 15 min post-TBI, followed by 5 mg/kg every 12h for 72h | Significantly reduced the accumulation of 4-HNE-modified mitochondrial proteins at 72 hours post-injury. | [12] |

| Oxidative Damage (Acrolein levels) | Rat CCI | 10 mg/kg s.c. at 15 min post-TBI, followed by 5 mg/kg at 12h | Significantly reduced acrolein accumulation in mitochondrial proteins at 72 hours post-injury. | [12] |

Stroke

In a gerbil model of transient forebrain ischemia, this compound demonstrated a significant reduction in neuronal loss.

| Parameter | Model | Treatment Protocol | Key Findings | Reference |

| Neuronal Viability (CA1 Hippocampus) | Gerbil Transient Forebrain Ischemia | 15 mg/kg intraperitoneal (i.p.) at 3h post-reperfusion | Attenuated neuronal loss in the CA1 region of the hippocampus. | [15] |

Spinal Cord Injury (SCI)

This compound treatment has been associated with improved functional recovery and reduced inflammation in a mouse model of SCI.

| Parameter | Model | Treatment Protocol | Key Findings | Reference |

| Functional Recovery (Hind Limb Function) | Mouse Thoracic Compression SCI | Intraperitoneal injection immediately after injury and daily for 6 weeks | Improved hind limb function at 4 and 5 weeks post-injury. | [16] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Mouse Thoracic Compression SCI | Intraperitoneal injection immediately after injury and daily for 6 weeks | Decreased levels of pro-inflammatory cytokines in the injured spinal cord. | [16] |

Neurochemical Effects

The impact of this compound on brain GABA levels is a cornerstone of its neuroprotective action.

| Parameter | Model | Treatment Protocol | Key Findings | Reference |

| Brain GABA Levels | Rat | 15 mg/kg i.p. | Significantly elevated whole brain GABA levels at 1, 2, 4, 8, 16, and 24 hours post-administration. | [5] |

Experimental Protocols in Detail

Reproducibility is paramount in preclinical research. The following sections provide detailed methodologies for key experiments cited in this guide.

Controlled Cortical Impact (CCI) Model of TBI in Rats

This widely used model produces a focal brain contusion with a high degree of control over injury severity.[17][18]

1. Animal Preparation:

-

Adult male Sprague-Dawley rats (300-350 g) are anesthetized with isoflurane (4-5% for induction, 2% for maintenance) in a 2:1 mixture of N₂O:O₂.[11][17]

-

The animal is intubated and placed in a stereotaxic frame.[17]

-

Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

-

A midline scalp incision is made, and the skin and fascia are retracted.

-

A craniotomy (typically 5 mm in diameter) is performed over the desired cortical area (e.g., left parietal cortex) using a trephine or high-speed drill, keeping the dura mater intact.[18]

3. Injury Induction:

-

An electromagnetic impactor device is used to deliver a controlled cortical impact.

-

The impactor tip (e.g., 3-4 mm diameter) is positioned perpendicular to the dural surface.

-

Injury parameters are set (e.g., velocity of 3.5 m/s, deformation depth of 2.2 mm, dwell time of 50 ms) to induce a moderate to severe injury.[12][13][18]

4. Post-Injury Care and Drug Administration:

-

The bone flap is not replaced, and the scalp is sutured.

-

Animals are allowed to recover on a heating pad before being returned to their cages.

-

This compound or vehicle is administered at specified time points post-injury (e.g., 10 mg/kg s.c. at 15 minutes post-TBI).[1][12]

5. Outcome Measures:

-

Histology: At a designated endpoint (e.g., 14 days), animals are euthanized, and brains are processed for histological analysis to determine the volume of spared cortical tissue.[1]

-

Mitochondrial Function: At earlier time points (e.g., 3 or 72 hours), brain tissue is collected for the isolation of mitochondria and assessment of respiratory function using a Clarke-type oxygen electrode or a Seahorse XF analyzer.[1][11][13]

-

Western Blotting: Mitochondrial or total protein lysates are used to quantify levels of oxidative damage markers like 4-HNE and acrolein.[11][12]

Transient Forebrain Ischemia Model in Gerbils

This model is used to study the effects of global cerebral ischemia, which is relevant to conditions like cardiac arrest.

1. Animal Preparation:

-

Adult Mongolian gerbils are anesthetized.

2. Surgical Procedure:

-

Both common carotid arteries are located and occluded using micro-aneurysm clips for a specific duration (e.g., 5 minutes) to induce global cerebral ischemia.

3. Reperfusion and Drug Administration:

-

The clips are removed to allow for reperfusion of the brain.

-

This compound or vehicle is administered at a set time after reperfusion (e.g., 15 mg/kg i.p. at 3 hours).[15]

4. Outcome Measures:

-

Histology: After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological staining (e.g., with cresyl violet) to assess neuronal viability in vulnerable regions like the CA1 sector of the hippocampus.[15]

In Vitro Formaldehyde-Induced Toxicity Model

This model allows for the investigation of this compound's protective effects against a specific neurotoxin at the cellular level.[14]

1. Cell Culture:

-

Primary rat cortical neurons and astrocytes are cultured separately.[14]

2. Treatment:

-

Cultures are exposed to formaldehyde (FA) at various concentrations to induce toxicity.

-

In parallel experiments, cells are pre-treated with this compound before FA exposure.[14]

3. Outcome Measures:

-

Cell Viability: Assays such as the MTT or LDH assay are used to quantify cell death.

-

Glutamate Uptake: In astrocyte cultures, the uptake of radiolabeled glutamate is measured to assess transporter function.[14]

-

Western Blotting: Cell lysates are analyzed to determine the expression and phosphorylation status of key signaling proteins like AKT and p38 MAPK.[4][14]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the complex interplay of this compound's neuroprotective actions, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Conclusion and Future Directions

The preclinical data strongly support the neuroprotective potential of this compound across a range of injury models. Its ability to target multiple pathological cascades, including excitotoxicity, oxidative stress, and mitochondrial dysfunction, makes it an attractive candidate for further investigation. Future research should focus on optimizing dosing and treatment windows for specific indications, as well as exploring its efficacy in combination with other therapeutic agents. The transition of these promising preclinical findings into clinical trials will be a critical step in determining the ultimate therapeutic value of this compound in treating acute neurological injuries and chronic neurodegenerative diseases.

References

- 1. This compound mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the antidepressant this compound on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA-elevating effects of the antidepressant/antipanic drug this compound in brain: effects of pretreatment with tranylcypromine, (-)-deprenyl and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the antidepressant/antipanic drug this compound on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Effects of the MAO inhibitor this compound on glutamine and GABA concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protective effects of this compound administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antidepressant this compound protects neurons and astrocytes against formaldehyde-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a small organic compound mimicking the functions of cell adhesion molecule L1, promotes functional recovery after mouse spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Open-Skull Controlled Cortical Impact (CCI) model in rats [protocols.io]

- 18. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Phenelzine on the GABA-Glutamate Balance in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelzine (PLZ), a non-selective monoamine oxidase (MAO) inhibitor, has long been utilized as an antidepressant and anxiolytic agent. Emerging evidence has highlighted its significant impact on the brain's primary inhibitory and excitatory neurotransmitter systems, namely the γ-aminobutyric acid (GABA) and glutamate pathways. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates the GABA-glutamate balance, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This compound administration leads to a marked and sustained elevation of brain GABA levels. This is primarily attributed to the inhibition of the enzyme GABA transaminase (GABA-T) by a metabolite of this compound, β-phenylethylidenehydrazine (PEH).[1][2][3] Concurrently, this compound has been observed to decrease brain concentrations of glutamate and its precursor, glutamine.[4][5] This dual action of enhancing GABAergic inhibition and reducing glutamatergic excitation suggests a potential neuroprotective role for this compound against excitotoxicity.[1] This document aims to provide a comprehensive resource for researchers and clinicians in the field of neuropharmacology and drug development, elucidating the intricate neurochemical effects of this compound beyond its established MAO-inhibiting properties.

Introduction

This compound is an irreversible inhibitor of both MAO-A and MAO-B, leading to increased synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. While this mechanism is central to its antidepressant effects, this compound's therapeutic profile, particularly its anxiolytic and potential neuroprotective properties, is increasingly being linked to its influence on the GABA-glutamate system.[1][2] The balance between GABAergic and glutamatergic neurotransmission is critical for maintaining normal brain function, and its dysregulation is implicated in numerous neurological and psychiatric disorders. This guide will explore the multifaceted actions of this compound on this delicate equilibrium.

This compound's Effect on GABAergic Neurotransmission

The primary mechanism by which this compound elevates brain GABA levels is through the inhibition of GABA transaminase (GABA-T), the key enzyme responsible for GABA catabolism.[1][6]

The Role of the Metabolite Phenylethylidenehydrazine (PEH)

Studies have indicated that this compound itself is a weak inhibitor of GABA-T. Instead, its GABA-elevating effects are largely mediated by its metabolite, β-phenylethylidenehydrazine (PEH).[1][2][3] this compound is a substrate for MAO, which metabolizes it to form PEH.[4] PEH is a more potent inhibitor of GABA-T.[3] This is supported by findings that pretreatment with another MAO inhibitor blocks the GABA-elevating effects of this compound, indicating the necessity of its metabolic conversion.[4][7][8]

Signaling Pathway of this compound's Action on GABA Metabolism

Quantitative Effects on GABA Levels

This compound administration leads to a significant and dose-dependent increase in brain GABA concentrations.

| Parameter | Dose | Effect on GABA Levels | Brain Region | Species | Reference |

| Acute Administration | 15 mg/kg | > 2-fold increase | Whole Brain | Rat | [9] |

| Acute Administration | 15 mg/kg | Significant elevation at 1, 2, 4, 8, 16, and 24 hours | Whole Brain | Rat | [10] |

| Acute Administration | 10 mg/kg | Significant increase measured by in vivo MRS | Neocortex | Rat | [11] |

| In vitro Pre-treatment (with PEH) | 100 µM | ~60% increase in GABA content | Hippocampal Slices | Rat | [12] |

This compound's Impact on Glutamatergic Neurotransmission

In conjunction with its effects on GABA, this compound also modulates the glutamatergic system, primarily by reducing the levels of glutamate and glutamine.

Reduction of Glutamate and Glutamine

Studies have demonstrated that this compound administration leads to a decrease in brain levels of glutamate and its precursor, glutamine.[4][5] The precise mechanism for this reduction is not fully elucidated but is thought to be a consequence of the increased GABAergic tone, which may lead to a feedback inhibition of glutamatergic activity.[13]

Neuroprotective Implications

The dual action of elevating GABA and reducing glutamate suggests a neuroprotective role for this compound.[1] By counteracting the excitotoxicity associated with excessive glutamate activity, this compound may offer therapeutic potential in conditions characterized by neuronal damage, such as stroke and other neurodegenerative disorders.[1]

Quantitative Effects on Glutamate and Glutamine Levels

| Parameter | Dose | Effect | Brain Region | Species | Reference |

| Acute Administration | 15 mg/kg | Decrease in Glutamine | Whole Brain & Hypothalamus | Rat | [7] |

| Acute Administration | Not Specified | Decrease in Glutamate and Glutamine | Not Specified | Rat | [4] |

| Pre-treatment (with PEH) | Not Specified | Decrease in Glutamine | Whole Brain | Rat | [5] |

Experimental Protocols

Measurement of GABA and Glutamate in Brain Tissue via HPLC

This protocol outlines a general method for the simultaneous determination of GABA and glutamate concentrations in brain tissue using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence or electrochemical detection.[14][15][16]

4.1.1. Materials

-

Brain tissue homogenizer

-

Centrifuge

-

HPLC system with a C18 reversed-phase column and a fluorescence or electrochemical detector

-

Perchloric acid (PCA)

-

o-phthalaldehyde (OPA) derivatizing agent

-

GABA and Glutamate standards

-

Mobile phase (e.g., sodium acetate buffer with methanol)

4.1.2. Procedure

-

Tissue Preparation: Homogenize dissected brain tissue in cold PCA and centrifuge to precipitate proteins.

-

Derivatization: Mix the supernatant with the OPA derivatizing solution to form fluorescent derivatives of GABA and glutamate.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is achieved on the C18 column with an isocratic or gradient elution.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector or the electroactive derivatives with an electrochemical detector.

-

Quantification: Determine the concentrations of GABA and glutamate in the samples by comparing their peak areas to those of known standards.

In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound, such as PEH, on GABA-T.[17][18]

4.2.1. Materials

-

Purified GABA-T enzyme

-

GABA solution

-

α-ketoglutarate

-

Cofactor (e.g., NAD+)

-

Test compound (e.g., PEH)

-

96-well microplate

-

Microplate reader

4.2.2. Procedure

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, α-ketoglutarate, and the cofactor.

-

Inhibitor Addition: Add varying concentrations of the test compound to the wells of the microplate. Include a control with no inhibitor.

-

Enzyme Addition and Pre-incubation: Add the purified GABA-T enzyme to each well and pre-incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the GABA solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Measurement of GABA by Magnetic Resonance Spectroscopy (MRS)

This section provides an overview of the MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence, a widely used technique for the non-invasive in vivo measurement of GABA at 3T.[19][20][21]

4.3.1. Principle MEGA-PRESS is a J-difference editing technique that selectively detects the GABA signal, which is normally obscured by larger metabolite signals like creatine. It involves acquiring two sets of spectra: an 'Edit-ON' spectrum where editing pulses are applied to refocus the J-coupling of GABA, and an 'Edit-OFF' spectrum without these pulses. Subtracting the 'Edit-OFF' from the 'Edit-ON' spectrum reveals the edited GABA signal.

4.3.2. General Procedure

-

Subject Positioning: The subject is positioned in the MRI scanner.

-

Voxel Placement: A region of interest (voxel) is selected in the brain.

-

Data Acquisition: The MEGA-PRESS sequence is run to acquire interleaved 'Edit-ON' and 'Edit-OFF' spectra.

-

Data Processing: The acquired spectra are processed, including frequency and phase correction, and the 'Edit-OFF' spectrum is subtracted from the 'Edit-ON' spectrum.

-

Quantification: The resulting GABA signal is quantified relative to an internal reference (e.g., water or creatine).

Conclusion

This compound exerts a profound influence on the GABA-glutamate balance in the brain through a dual mechanism of action. Its metabolite, PEH, inhibits GABA-T, leading to a significant and sustained increase in GABA levels. This is accompanied by a reduction in glutamate and glutamine concentrations, which likely contributes to its anxiolytic effects and confers neuroprotective properties against excitotoxicity. The data and methodologies presented in this guide provide a comprehensive framework for understanding and further investigating the complex neuropharmacology of this compound. These insights are crucial for the development of novel therapeutic strategies targeting the GABA-glutamate system in a range of neurological and psychiatric disorders.

References

- 1. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 2. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 5. Comparison of this compound and geometric isomers of its active metabolite, β-phenylethylidenehydrazine, on rat brain levels of amino acids, biogenic amine neurotransmitters and methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the antidepressant/antipanic drug this compound on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the MAO inhibitor this compound on glutamine and GABA concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. The antidepressant drug this compound produces antianxiety effects in the plus-maze and increases in rat brain GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the antidepressant this compound on brain levels of gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cds.ismrm.org [cds.ismrm.org]

- 12. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elevated Endogenous GABA Concentration Attenuates Glutamate-Glutamine Cycling between Neurons and Astroglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Release of endogenous glutamate and gamma-aminobutyric acid from rat striatal tissue slices measured by an improved method of high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Reliable and Reproducible GABA Measurements Using Automated Spectral Prescription at Ultra-High Field [frontiersin.org]

- 20. medrxiv.org [medrxiv.org]

- 21. A comprehensive guide to MEGA-PRESS for GABA measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Catabolism of Phenelzine: A Technical Guide to its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelzine is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, utilized in the treatment of major depressive disorder, particularly atypical depression, and anxiety disorders.[1] Its therapeutic efficacy is intrinsically linked to its catabolism, which not only governs its pharmacokinetic profile but also leads to the formation of pharmacologically active metabolites. A thorough understanding of these metabolic pathways is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and designing novel therapeutic agents with improved safety and efficacy profiles. This technical guide provides an in-depth overview of the core aspects of this compound catabolism, focusing on its active metabolites, the enzymatic processes involved, and the experimental methodologies used for their characterization.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Peak Plasma Time (Tmax) | 43 minutes | Human | [2] |

| Elimination Half-life | 11.6 hours | Human | [2] |

Table 2: Major and Minor Metabolites of this compound

| Metabolite | Classification | Primary Metabolic Pathway | Pharmacological Activity | Reference |

| Phenylacetic acid (PAA) | Major | Oxidation | Inactive | [3][4] |

| p-Hydroxyphenylacetic acid (pHPAA) | Major | Oxidation | Inactive | [3][4] |

| β-Phenylethylamine (PEA) | Minor, Active | Not fully elucidated | Trace amine, CNS stimulant, monoamine releaser | [3][4][5] |

| Phenylethylidenehydrazine (PEH) | Minor, Active | Putative metabolite | GABA transaminase (GABA-T) inhibitor | [1][6] |

| N²-acetylthis compound | Minor | Acetylation | Weak MAO inhibitor | [3][4] |

Table 3: Quantitative Excretion of this compound Metabolites

| Metabolite(s) | Percentage of Administered Dose in Urine | Timeframe | Species | Reference |

| Phenylacetic acid and p-Hydroxyphenylacetic acid | ~73% | 96 hours | Human | [7] |

Table 4: Inactivation of Human Cytochrome P450 (CYP) Isozymes by this compound

| CYP Isozyme | Inactivation Kinetic Constant (Kᵢ) | Inactivation Kinetic Constant (kᵢₙₐ꜀ₜ) | Reference |

| CYP2C19 | - | - | [8] |

| CYP3A4 | - | - | [8] |

| CYP2C8 | 1.2 µM | 0.243 min⁻¹ | [9] |

Metabolic Pathways

This compound undergoes extensive metabolism primarily in the liver. The main routes of catabolism are oxidation and, to a lesser extent, acetylation.

Oxidation

Oxidation is the principal metabolic pathway for this compound, predominantly catalyzed by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[3][4] This pathway leads to the formation of the major inactive metabolites, phenylacetic acid (PAA) and p-hydroxyphenylacetic acid (pHPAA), which are subsequently excreted in the urine.[3][4][7]

Acetylation

Acetylation of this compound to N²-acetylthis compound is considered a minor metabolic pathway.[3][4]

Formation of Active Metabolites

Two key active metabolites of this compound are β-phenylethylamine (PEA) and phenylethylidenehydrazine (PEH).

-

β-Phenylethylamine (PEA): This trace amine is a central nervous system stimulant that acts as a releasing agent for norepinephrine and dopamine.[5][10] The exact pathway of its formation from this compound is not fully elucidated but is a recognized metabolic outcome.[3][4][11]

-

Phenylethylidenehydrazine (PEH): This metabolite is a potent inhibitor of GABA transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[1][6] This action is thought to contribute significantly to the anxiolytic effects of this compound.

References

- 1. Phenylethylidenehydrazine - Wikipedia [en.wikipedia.org]

- 2. Nardil (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Phenylethylidenehydrazine [medbox.iiab.me]

- 7. This compound | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-based inactivation of human cytochrome P4502C8 by drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The behavioural effects of this compound and phenylethylamine may be due to amine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of beta-phenylethylamine from the antidepressant, beta-phenylethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Phenelzine: A Technical Guide for Researchers

Published: December 13, 2025

Abstract: This technical guide provides an in-depth examination of the historical development of phenelzine (β-phenylethylhydrazine), a first-generation monoamine oxidase inhibitor (MAOI), for the treatment of depression. It traces the journey from its initial synthesis to its establishment as a significant, albeit complex, therapeutic agent. This document details the core pharmacological discoveries, pivotal experimental data, and the methodologies that defined its early evaluation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and its dual mechanism of action impacting both monoaminergic and GABAergic systems.

Introduction: From Serendipity to Mechanism

The advent of psychopharmacology in the 1950s was marked by serendipitous discoveries, and the story of monoamine oxidase inhibitors is a prime example. The journey began with iproniazid, an antitubercular agent observed to produce euphoric side effects in patients. This clinical observation led to the hypothesis that the inhibition of monoamine oxidase (MAO), the enzyme responsible for degrading key neurotransmitters, was the source of its antidepressant effect. This paved the way for the investigation and development of other MAOIs.

This compound, a hydrazine derivative, was first synthesized in 1932 by Emil Votoček and Otakar Leminger.[1][2][3][4] However, its therapeutic potential as an antidepressant was not realized until the MAOI hypothesis gained traction. It was subsequently approved for the treatment of depression in 1961 and became a cornerstone therapy, particularly for patients with "atypical" depression characterized by mood reactivity, hyperphagia, and hypersomnia.[5] Despite its efficacy, its use was later curtailed by concerns over drug-food interactions (the "cheese reaction") and the introduction of newer antidepressant classes with more favorable safety profiles.[6][7][8] This guide revisits the foundational science that established this compound in the psychiatric pharmacopeia.

Core Pharmacological Mechanisms

This compound's therapeutic profile is unique among early antidepressants due to its dual mechanism of action, which was elucidated through a series of key preclinical and clinical experiments.

Monoamine Oxidase Inhibition

The primary mechanism of action is the irreversible, non-selective inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B. By covalently binding to the enzyme, this compound prevents the metabolic degradation of monoamine neurotransmitters, leading to their increased accumulation in the presynaptic neuron and synaptic cleft.

-

MAO-A Inhibition: Primarily increases levels of serotonin (5-HT) and norepinephrine (NE).

-

MAO-B Inhibition: Primarily increases levels of dopamine (DA) and phenethylamine.

Clinical response is strongly correlated with the degree of MAO inhibition, with studies demonstrating that a therapeutic effect is typically achieved when at least 80% of platelet MAO activity is inhibited.[9][10]

GABAergic Pathway Modulation

Decades after its introduction, further research revealed a secondary mechanism contributing significantly to this compound's anxiolytic properties. This compound itself is a substrate for MAO, particularly MAO-B, which metabolizes it into phenylethylidenehydrazine (PEH).[11] PEH was subsequently identified as a potent inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the degradation of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[12] By inhibiting GABA-T, PEH leads to a significant elevation of brain GABA levels, enhancing inhibitory neurotransmission.

Quantitative Data from Foundational Clinical Trials

Early clinical trials were crucial in establishing the efficacy of this compound, particularly in comparison to placebo and later, tricyclic antidepressants (TCAs). These trials, often conducted in outpatient settings with "atypical" or "anxious" depression, highlighted the importance of adequate dosing.

Table 1: Efficacy of this compound in Placebo-Controlled Trials

| Study / Analysis | Patient Population | Treatment Arms | Duration | Key Efficacy Outcome |

|---|---|---|---|---|

| Ravaris et al. (1976)[9][10] | Depression-Anxiety Outpatients (N=62) | This compound 60 mg/day this compound 30 mg/day Placebo | 6 Weeks | 60 mg/day significantly superior to placebo; 30 mg/day was not. |

| Liebowitz et al. (1988)[13] | Atypical Depression (N=60) | This compound Imipramine Placebo | 6 Weeks | Response Rate: this compound: 67% Imipramine: 43% Placebo: 29% |

| Jarrett et al. (1999)[14][15] | Atypical Depression (N=108) | this compound Cognitive Therapy Placebo | 10 Weeks | Response Rate (HAM-D ≤9): this compound: 58% Placebo: 28% |

Table 2: Prophylactic Efficacy and Common Adverse Effects

| Study / Data Source | Metric | Finding |

|---|---|---|

| Stewart et al. (1997)[16] | Recurrence Rate (6-month follow-up) | Switched to Placebo: 87% recurrence Maintained on this compound: 23% recurrence |

| General Clinical Data[3][5][8] | Common Adverse Effects | Dizziness, drowsiness, dry mouth, insomnia, postural hypotension, weight gain, sexual dysfunction (anorgasmia, decreased libido). |

| General Clinical Data[6][7][8] | Serious Adverse Effects | Hypertensive Crisis: Associated with ingestion of tyramine-rich foods. Requires strict dietary adherence. Serotonin Syndrome: Risk when combined with other serotonergic agents. |

Key Experimental Protocols

The characterization of this compound relied on specific chemical, biochemical, and clinical methodologies representative of the era.

Chemical Synthesis (Historical Approach)

The original synthesis of β-phenylethylhydrazine was described by Votoček and Leminger in 1932.[2] While the precise protocol from this publication is not detailed here, the general and historically relevant synthetic route involves the reaction of a phenethyl halide with hydrazine hydrate.

-

Reactants: 2-Phenylethyl bromide or chloride serves as the electrophile. An excess of hydrazine hydrate is used as the nucleophile.

-

Reaction: The reactants are combined in a suitable solvent, such as ethanol, and heated under reflux for several hours to drive the nucleophilic substitution reaction.

-

Isolation: After cooling, the solvent is removed under reduced pressure. The residue is worked up, typically by adding water and extracting the product into an organic solvent.

-

Purification: The crude this compound base can be purified by distillation.

-

Salt Formation: For pharmaceutical use, the stable sulfate salt is prepared by treating a solution of the this compound base with sulfuric acid.

MAO Activity Assay (Biochemical Protocol)

Determining the inhibitory potency of this compound required a robust assay to measure MAO enzyme activity. Early methods often relied on radiolabeled substrates.

-

Tissue Preparation: Brain or liver tissue is homogenized in a buffer solution and subjected to centrifugation to isolate the mitochondrial fraction, where MAO is located.

-

Incubation: Aliquots of the mitochondrial preparation are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Substrate Addition: A radiolabeled substrate, such as ¹⁴C-tyramine or ¹⁴C-serotonin, is added to initiate the enzymatic reaction. The reaction is allowed to proceed for a defined time at 37°C.

-

Reaction Termination: The reaction is stopped, typically by adding a strong acid (e.g., HCl).

-

Product Extraction: The deaminated, radiolabeled metabolite product is selectively extracted into an organic solvent (e.g., toluene). The unreacted substrate remains in the aqueous phase.

-

Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter. The amount of radioactivity is directly proportional to the MAO activity.

-

Data Analysis: Enzyme inhibition is calculated by comparing the activity in the this compound-treated samples to the control samples. This allows for the determination of metrics like the IC₅₀ value.

Foundational Clinical Trial Protocol (1960s-1970s)

The design of early placebo-controlled trials was fundamental to establishing clinical efficacy.

-

Patient Selection: Patients were diagnosed with depressive illness based on clinical interviews. Inclusion criteria often targeted outpatients with prominent anxiety or atypical features.

-

Washout Period: A 1-2 week period where patients were taken off any previous psychotropic medications.

-

Baseline Assessment: Patient symptom severity was quantified using rating scales. The Hamilton Depression Rating Scale (HAM-D) , published in 1960, quickly became the gold standard for this purpose.[11][12][17][18]

-

Randomization: Patients were randomly assigned to receive either this compound or an identical-looking placebo in a double-blind manner, where neither the patient nor the clinician knew the treatment assignment.

-

Dosing: this compound was typically started at 45 mg/day (15 mg three times daily) and could be increased to 60 mg/day or higher based on clinical response and tolerability.[5][9]

-

Monitoring: Patients were assessed weekly or bi-weekly for changes in depressive symptoms (using the HAM-D) and for the emergence of any adverse effects.

-

Data Analysis: At the end of the trial (typically 6-10 weeks), the change from baseline in HAM-D scores was compared between the this compound and placebo groups using statistical tests to determine efficacy.

Conclusion and Legacy

The historical development of this compound exemplifies a critical era in psychopharmacology. It established the validity of the monoamine hypothesis of depression and demonstrated the potent efficacy of MAO inhibition as a therapeutic strategy. The subsequent discovery of its effects on the GABAergic system provided a deeper, more complex understanding of its clinical profile, particularly its anxiolytic effects. While newer agents have largely supplanted its use due to a more manageable safety profile, this compound remains an important tool for treatment-resistant and atypical depression. The foundational experimental work and clinical trial methodologies developed to evaluate this compound and its contemporaries created a template for antidepressant drug development that influenced the field for decades.

References

- 1. scispace.com [scispace.com]

- 2. CCCC 1932, Volume 4, Issue 0, Abstracts pp. 271-281 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. פנלזין – ויקיפדיה [he.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Phase 2 Trial of Monoamine Oxidase Inhibitor this compound in Biochemical Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A multiple-dose, controlled study of this compound in depression-anxiety states. | Semantic Scholar [semanticscholar.org]

- 10. A multiple-dose, controlled study of this compound in depression-anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rating scales in depression: limitations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]